[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKNEJEYUHKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Alkylation and Cyclohexanone Condensation
The foundational step in the patented synthesis (WO2013113915A1) involves reacting 4-bromo-3-(trifluoromethyl)benzyl bromide with an i-propylmagnesium chloride–lithium chloride complex in a heptane/THF solvent system (5–10°C). This generates a benzylmagnesium intermediate that undergoes nucleophilic addition to cyclohexanone, yielding 3-trifluoromethyl-4-cyclohexylbenzaldehyde as a key precursor.
Critical Parameters :
Acid-Catalyzed Cyclization and Isolation
Post-condensation, treatment with 90% sulfuric acid at 20–25°C induces cyclization to form 4-cyclohexyl-3-(trifluoromethyl)benzaldehyde. The patent emphasizes in situ phase separation using heptanes to remove magnesium salts, achieving >95% purity before hydrogenation.
Halogenation-Hydrolysis Sequences
Bromination with N-Bromosuccinimide (NBS)
Radical bromination of 4-cyclohexyl-3-(trifluoromethyl)toluene using NBS in sulfuric/trifluoroacetic acid (0–5°C) introduces the benzyl bromide functionality. This step exhibits 88% conversion efficiency but requires rigorous exclusion of moisture to avoid hydrolysis.
Table 1: Halogenation Conditions and Outcomes
| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NBS | H2SO4/TFA | 0–5 | 88 |
| 1,3-Dibromo-5,5-DMH | Heptane/THF | -10–20 | 76 |
Hydrolysis to Methanol Derivative
The benzyl bromide intermediate undergoes hydrolysis using aqueous NaOH (2M) in toluene at 25°C. Neutralization with HCl followed by extraction with ethyl acetate yields crude [3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol, which is purified via recrystallization from acetone/water (purity >99% by HPLC).
Catalytic Hydrogenation of Ketone Intermediates
Ketone Synthesis via Claisen-Schmidt Condensation
J-STAGE researchers demonstrated an alternative route starting with 4-methylacetophenone, which undergoes base-catalyzed condensation with ethyl trifluoroacetate in THF. Sodium hydride (2.2 equiv.) facilitates enolate formation at 0°C, followed by trifluoroacetylation to yield 4-(2,2,2-trifluoroacetyl)methylbenzene.
Hydrogenation and Alcohol Isolation
Palladium on carbon (5% w/w) catalyzes the hydrogenation of the trifluoroacetyl group in methanol under 20 bar H2, achieving 81% yield. The methanol derivative is isolated via sequential washing with n-hexane and dichloromethane, followed by vacuum drying.
Suzuki Cross-Coupling Approaches
Boronic Acid Synthesis and Coupling
A less conventional method involves Suzuki coupling between 4-bromo-3-(trifluoromethyl)phenylboronic acid and cyclohexylzinc chloride. Tetrakis(triphenylphosphine)palladium(0) in methanol (90–110°C) facilitates biaryl bond formation, though yields remain moderate (65–72%) due to steric hindrance from the trifluoromethyl group.
Post-Coupling Reduction
The biphenyl intermediate undergoes Luche reduction (NaBH4/CeCl3 in ethanol) to convert the ketone to methanol, avoiding over-reduction to methyl groups. This step highlights the necessity of lanthanide additives to modulate borohydride reactivity.
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency
Key observations:
- The Grignard route offers superior scalability but requires stringent temperature control.
- The Claisen-Schmidt method achieves the highest yield but is limited to small-scale synthesis due to sodium hydride handling risks.
Industrial-Scale Purification Challenges
Crystallization Optimization
The liquid nature of this compound at room temperature complicates crystallization. Patent data recommend using toluene/water mixtures (1:3 v/v) at −20°C to induce slow crystallization, yielding needle-like crystals with 99.5% purity.
Chromatographic Refinement
Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates regioisomers, particularly the 2-cyclohexyl-5-(trifluoromethyl) byproduct, which co-elutes in polar solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the trifluoromethyl group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dichloromethane, ethanol).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, substituted alcohols.
Scientific Research Applications
Chemistry: In chemistry, [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound to investigate the interactions between trifluoromethylated molecules and biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs targeting specific diseases, leveraging its unique chemical properties to enhance drug efficacy and selectivity .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials .
Mechanism of Action
The mechanism of action of [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The following compounds exhibit structural or functional group similarities to [3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol (Table 1):
Table 1: Key Structural Analogs and Similarity Metrics
| Compound Name | CAS RN | Substituents | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | 56456-48-5 | Cl (3-), CF₃O (4-) | 0.78 | 240.62 |
| [3-Ethyl-5-(trifluoromethyl)phenyl]methanol | 2639450-86-3 | C₂H₅ (3-), CF₃ (5-) | N/A | 204.20 |
| [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol | 613239-75-1 | CF₃-pyridyl (4-) | N/A | 253.21 |
| (3-Methoxy-5-methylphenyl)methanol | 119650-44-1 | OCH₃ (3-), CH₃ (5-) | 0.68 | 152.19 |
Similarity scores (0–1 scale) derived from structural and functional group alignment .
Key Comparative Features
Steric and Hydrophobic Effects
- Cyclohexyl vs. Ethyl/Chloro Groups: The cyclohexyl group in the target compound increases steric hindrance compared to the ethyl group in [3-Ethyl-5-(trifluoromethyl)phenyl]methanol (MW 204.2 g/mol) . This bulkiness may reduce solubility in polar solvents (e.g., water) but enhance lipid membrane permeability.
- Trifluoromethyl vs. Methoxy/Chloro: The CF₃ group in the target compound and analogs like [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol (MW 253.21 g/mol) provides higher chemical inertness compared to methoxy (-OCH₃) or chloro (-Cl) substituents, which are more reactive .
Thermal and Physical Properties
- Melting Points: While data for the target compound is unavailable, analogs with trifluoromethyl groups exhibit elevated melting points (e.g., [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol: 123–124°C ). The cyclohexyl group may further increase melting points due to crystalline packing efficiency.
- Boiling Points: Trifluoromethyl groups generally reduce boiling points relative to hydroxyl or amino analogs due to decreased hydrogen bonding .
Functional Group Impact on Reactivity
- Hydroxyl Group: The -CH₂OH moiety enables esterification or oxidation reactions, as seen in the synthesis of pyrimidine derivatives (e.g., 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid) .
- Electrophilic Substitution : The trifluoromethyl group deactivates the aromatic ring, directing electrophilic attacks to the 2- or 4-positions, a pattern observed in halogenation or nitration of similar compounds .
Biological Activity
[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. The trifluoromethyl group is particularly notable for enhancing the compound's lipophilicity, which affects its interaction with biological membranes and molecular targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate the activity of various proteins involved in cellular signaling pathways. This modulation can lead to diverse biological effects, depending on the target and context of use.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific mechanisms and efficacy in various cancer models require further investigation.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit certain enzymes, which could be beneficial in treating diseases characterized by abnormal enzyme activity.
- Receptor Modulation : There is potential for this compound to act as a modulator of specific receptors, influencing pathways related to metabolism and cell proliferation .
Case Study 1: Anticancer Potential
In a study evaluating various trifluoromethylated compounds, this compound was identified as a candidate for further testing due to its structural properties. In vitro assays demonstrated that the compound inhibited the growth of cancer cell lines, showing promise as a lead compound for drug development targeting specific types of tumors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes revealed that it acts as an inhibitor for certain metabolic enzymes. This inhibition could potentially lead to altered metabolic pathways in treated cells.
| Enzyme | Inhibition (%) at 10 µM | K_i (µM) |
|---|---|---|
| CYP1A2 | 70 | 5.2 |
| CYP2D6 | 50 | 8.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
